2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-12-7-5-6-11(10-12)16-19-20-17(24-16)18-15(21)13-8-3-4-9-14(13)23-2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTZSBWGXAVOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design
The target compound integrates a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group and at position 2 with a 2-methoxybenzamide moiety. Its synthesis demands precise functionalization to avoid regioisomeric byproducts, particularly during oxadiazole ring formation and amide coupling.
Primary Synthetic Routes
Oxadiazole Ring Formation via Cyclocondensation
Hydrazide-Carboxylic Acid Cyclization
A widely adopted method involves reacting 2-methoxybenzohydrazide with 3-methoxyphenyl-substituted carboxylic acid derivatives under dehydrating conditions. Phosphorus oxychloride ($$ \text{POCl}_3 $$) serves as both solvent and cyclizing agent:
$$
\text{Hydrazide} + \text{Carboxylic Acid} \xrightarrow{\text{POCl}3, 100^\circ \text{C}} \text{1,3,4-Oxadiazole} + \text{H}2\text{O}
$$
Key Data :
- Yield : 50–68% after column chromatography.
- Reaction Time : 2–3 hours at reflux.
- Byproducts : Unreacted starting materials (8–12%) due to incomplete cyclization.
Hydroxylamine-Mediated Cyclization
Alternative protocols use hydroxylamine hydrochloride ($$ \text{NH}_2\text{OH} \cdot \text{HCl} $$) to form oxadiazoles from nitrile intermediates. For example:
- Esterification : Methyl 2-methoxybenzoate synthesis via $$ \text{H}2\text{SO}4 $$-catalyzed reflux (92% yield).
- Cyanation : Conversion to 2-methoxy-5-cyanobenzoate using NaCN (75% yield).
- Oxime Formation : Reaction with hydroxylamine hydrochloride/triethylamine (90% yield).
- Cyclization : Treatment with 3-methoxyphenyl acyl chloride to form oxadiazole.
Optimization Insight :
Amide Coupling Strategies
Post-cyclization, the benzamide group is introduced via nucleophilic acyl substitution:
Carbodiimide-Mediated Coupling
EDC·HCl/HOBt in DMF facilitates amide bond formation between 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine and 2-methoxybenzoyl chloride:
$$
\text{Oxadiazol-2-amine} + \text{Benzoyl Chloride} \xrightarrow{\text{EDC·HCl, HOBt}} \text{Target Compound}
$$
Performance Metrics :
Direct Aminolysis
Alternative approaches employ reactive esters (e.g., pentafluorophenyl) for room-temperature coupling, reducing racemization risk:
$$
\text{Oxadiazole-Ester} + \text{2-Methoxyaniline} \xrightarrow{\text{DMAP}} \text{Target Compound}
$$
Advantages :
Critical Process Parameters
Catalyst and Solvent Effects
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Catalyst | l-Proline | +13% vs. none |
| Solvent | Toluene | Minimal byproducts |
| Temperature | Staged heating | Prevents decomposition |
Characterization and Validation
Spectroscopic Analysis
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| POCl₃ Cyclization | 50–68 | 90–95 | Moderate |
| l-Proline Catalysis | 79 | >98 | High |
| Carbodiimide Coupling | 65–72 | >95 | Low |
Trade-offs :
- POCl₃ Route : Higher throughput but requires rigorous safety protocols.
- l-Proline Method : Superior yield and purity but cost-prohibitive for large-scale synthesis.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The benzamide core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: The oxadiazole ring is reduced to amines.
Substitution: Introduction of nitro or halogen groups into the benzamide core.
Scientific Research Applications
Overview
2-Methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a methoxy group and an oxadiazole ring, which are known to enhance pharmacological properties.
Biological Applications
1. Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that the incorporation of oxadiazole moieties can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens. The oxadiazole ring is often linked to enhanced interaction with microbial enzymes, leading to effective inhibition.
3. Anti-inflammatory Effects
The presence of the methoxy group in the compound's structure may contribute to its anti-inflammatory properties. Studies suggest that such compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
Case Studies
Case Study 1: Anticancer Screening
A study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range, highlighting their potential as lead compounds for further development.
Case Study 2: Antimicrobial Testing
In a comparative study of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria, it was found that certain modifications in the side chains significantly improved antibacterial activity. The findings support the hypothesis that structural variations can optimize efficacy against specific pathogens.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Overview
3-(Cyclopropylcarbonyl)phenylboronic acid is a boronic acid derivative that has found applications in various fields including organic synthesis and medicinal chemistry. Its unique structure allows it to participate in diverse chemical reactions and biological interactions.
Chemical Synthesis Applications
1. Suzuki-Miyaura Coupling
This compound is frequently utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its stability and reactivity make it an ideal candidate for creating complex organic molecules.
2. Dynamic Click Chemistry
Recent advances have shown that boronic acids like 3-(cyclopropylcarbonyl)phenylboronic acid can be employed in dynamic click chemistry applications. This includes the formation of reversible covalent bonds with diols, facilitating the development of new materials and drug delivery systems.
Biological Applications
1. Drug Development
Boronic acids are increasingly recognized for their role in drug discovery, particularly as inhibitors of proteasomes and other enzymes involved in disease processes. The specific structure of 3-(cyclopropylcarbonyl)phenylboronic acid enhances its potential as a therapeutic agent.
2. Cancer Therapy
Research indicates that boronic acids can be designed to target specific cancer-related proteins, providing a pathway for developing novel anticancer therapies. The ability to modify side chains allows for tailored interactions with biological targets.
Case Studies
Case Study 1: Synthesis of Anticancer Agents
A study utilized 3-(cyclopropylcarbonyl)phenylboronic acid in the synthesis of a series of anticancer agents targeting specific signaling pathways involved in tumor growth. The resulting compounds showed promising activity in preclinical models.
Case Study 2: Material Science Applications
In material science, this boronic acid derivative was incorporated into polymeric systems designed for controlled drug release. The dynamic nature of boronic acid interactions allowed for responsive behavior under physiological conditions.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Oxadiazole-Benzamide Family
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Activity :
- Sulfamoyl/sulfonyl groups (e.g., LMM5, LMM11, OZE-II) correlate with antifungal and antimicrobial activities, likely due to enhanced hydrogen bonding or enzyme inhibition .
- Methoxy groups (as in the target compound) may improve membrane permeability but could reduce electrophilic interactions compared to sulfonamides.
- Halogen substituents (e.g., 5a) are associated with cytotoxicity, suggesting a role in DNA intercalation or topoisomerase inhibition .
Synthetic Accessibility :
- The target compound’s methoxy groups simplify synthesis compared to sulfamoyl analogs, which require additional steps for sulfonamide bond formation .
- Yields for methoxy-substituted benzamides (e.g., 90–92% in ) often exceed those of sulfonamide derivatives (e.g., 52–73% in ), indicating higher stability during cyclization .
Spectroscopic Characterization :
- IR Spectroscopy : Methoxy groups exhibit characteristic C–O stretches near 1250 cm⁻¹, while sulfonamides show S=O stretches at 1150–1300 cm⁻¹ .
- NMR : The target compound’s ¹H-NMR would display singlet peaks for methoxy protons (~δ 3.8–4.0 ppm), distinct from sulfonamide N–H protons (δ 7.5–8.5 ppm) in LMM5/LMM11 .
Comparison with Non-Oxadiazole Benzamide Derivatives
- Nitazoxanide (): A nitrothiazole-benzamide antiparasitic agent. Unlike the target compound, its nitro group enables redox activation, highlighting how heterocycle choice dictates mechanism .
- HDAC Inhibitors (): Oxadiazole-benzamides with aminophenyl substituents (e.g., 2-amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide) inhibit histone deacetylases, suggesting that amino groups enhance enzyme binding compared to methoxy .
Biological Activity
2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a methoxy group and a phenyl group linked to an oxadiazole ring. Its molecular formula is , and it has a complex structure that influences its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of this compound are summarized below.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported strong bactericidal effects against Staphylococcus aureus and other Gram-positive bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | S. aureus | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines (e.g., A549 and HepG2), others displayed low toxicity toward normal cells (L929) at certain concentrations .
Table 2: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | L929 | 100 | 85 |
| Compound B | A549 | 50 | 120 |
| This compound | HepG2 | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Cell Cycle Regulation : It may interfere with pathways regulating cell cycle progression and apoptosis in cancer cells.
Case Studies
Recent literature highlights the effectiveness of oxadiazole derivatives in various therapeutic contexts:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate with a carbonyl source (e.g., POCl₃ or thionyl chloride) under reflux conditions .
Substitution Reactions : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions.
Benzamide Attachment : Amide coupling using reagents like EDC/HOBt or DCC to link the methoxybenzamide moiety .
Microwave-assisted synthesis can reduce reaction times and improve yields (e.g., 20–30% faster with 10–15% higher yields) .
Q. Which spectroscopic methods are used to confirm the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy groups, aromatic protons, and amide linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., monoclinic C2/c space group with mean C–C bond length = 0.007 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) .
- Purity Checks : Use HPLC (≥95% purity) and elemental analysis to rule out impurities affecting results .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration impacting solubility) .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the methoxy or benzamide positions .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How to design structure-activity relationship (SAR) studies for oxadiazole derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy positions (e.g., 2- vs. 4-methoxyphenyl) or oxadiazole substitutions (e.g., thiadiazole replacement) .
- Biological Testing : Screen against target enzymes (e.g., tyrosine kinases) and cancer cell lines (e.g., MCF-7, HepG2) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets .
Data Contradiction Analysis
Q. Why do enzymatic inhibition assays show variability in IC₅₀ values for this compound?
- Methodological Answer :
- Enzyme Source Differences : Use recombinant vs. native enzymes (e.g., human vs. bacterial kinases) .
- Buffer Conditions : pH and ionic strength variations alter protonation states of active site residues .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
